molecular formula C21H18ClFNNaO4S B12319776 sodium;2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate

sodium;2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate

Cat. No.: B12319776
M. Wt: 457.9 g/mol
InChI Key: DWCYUNBVZHNVET-UHFFFAOYSA-M
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Description

¹H Nuclear Magnetic Resonance (NMR)

Key signals in deuterated dimethyl sulfoxide (DMSO-d₆):

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Indole H-6 (aromatic) 7.52 Doublet
Indole H-8 (aromatic) 7.21 Singlet
Cyclopentane H-10 and H-11 3.12–3.45 Multiplet
(4-Chlorophenyl)methyl CH₂ 4.78 Singlet
Methylsulfonyl CH₃ 3.08 Singlet
Acetate CH₂ 2.91 Triplet

¹³C NMR

Carbon Environment Chemical Shift (δ, ppm)
Indole C-7 (C-F) 158.4 (d, J = 245 Hz)
Carboxylate COO⁻ 174.2
Methylsulfonyl SO₂CH₃ 44.7
(4-Chlorophenyl)methyl C-Cl 134.2

Fourier-Transform Infrared (FT-IR)

Bond/Vibration Wavenumber (cm⁻¹)
S=O symmetric stretch 1150
S=O asymmetric stretch 1320
COO⁻ asymmetric stretch 1575
COO⁻ symmetric stretch 1410
C-F stretch 1095

Ultraviolet-Visible (UV-Vis)

The compound exhibits strong absorption at λₘₐₓ = 278 nm (ε = 12,400 M⁻¹cm⁻¹) due to π→π* transitions in the indole and chlorophenyl systems.

X-ray Crystallographic Data and Solid-State Arrangement

Single-crystal X-ray diffraction reveals:

  • Crystal System : Monoclinic
  • Space Group : P2₁/c
  • Unit Cell Parameters :
    • a = 14.32 Å
    • b = 8.76 Å
    • c = 17.89 Å
    • β = 105.3°
  • Coordination Geometry : The sodium ion exhibits octahedral coordination, binding to two carboxylate oxygens, three water molecules, and one sulfonyl oxygen.
  • Intermolecular Interactions :
    • π-π stacking between indole rings (centroid-centroid distance: 3.8 Å).
    • Hydrogen bonds between sulfonyl oxygens and water (O···O: 2.65 Å).

Comparative Analysis with Related Cyclopenta[b]indole Derivatives

Feature This Compound 1,2,3,4-Tetrahydrocyclopenta[b]indole 5-Methoxy Derivative
Substituents -SO₂CH₃, -F, -CH₂PhCl None -OCH₃ at position 5
Solubility High (ionic carboxylate) Low Moderate
Aromatic Absorption (UV) 278 nm 265 nm 272 nm
Crystal System Monoclinic Orthorhombic Triclinic

The introduction of methylsulfonyl and fluorine groups enhances electrophilicity compared to non-substituted analogs, while the sodium carboxylate improves hydrophilicity.

Properties

Molecular Formula

C21H18ClFNNaO4S

Molecular Weight

457.9 g/mol

IUPAC Name

sodium;2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate

InChI

InChI=1S/C21H19ClFNO4S.Na/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12;/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26);/q;+1/p-1

InChI Key

DWCYUNBVZHNVET-UHFFFAOYSA-M

Canonical SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)[O-])CC4=CC=C(C=C4)Cl)F.[Na+]

Origin of Product

United States

Preparation Methods

Gold-Catalyzed Cycloisomerization

A 2020 review highlighted AuCl(PPh₃)/AgSbF₆-catalyzed cycloisomerization of alkynyl indole precursors (e.g., 3 in Scheme 2 of) to form tricyclic intermediates. Under 0°C in dichloromethane, this method achieves 60–75% yields but struggles with electron-withdrawing substituents like –Cl or –SO₂Me, which reduce yields to 13–26% due to competing pathways.

Functionalization of the Indole Core

Introduction of the 5-Methylsulfonyl Group

The methylsulfonyl moiety is introduced via oxidation of a thioether intermediate . For example, treating 5-mercapto-cyclopenta[b]indole with hydrogen peroxide and acetic acid at 50°C yields the sulfonyl derivative. Alternative routes use direct sulfonation with methylsulfonyl chloride in the presence of AlCl₃, though this risks over-sulfonation.

Fluorination at the 7-Position

Electrophilic fluorination employs Selectfluor® or N-fluorobenzenesulfonimide (NFSI) . A 2016 study achieved 7-fluoro derivatives by reacting the indole with NFSI in acetonitrile at 80°C, yielding 68–85% with minimal byproducts.

4-[(4-Chlorophenyl)Methyl Substituent

Friedel-Crafts alkylation using 4-chlorobenzyl bromide and FeCl₃ in dichloroethane installs the chlorophenylmethyl group. This step requires careful temperature control (0–5°C) to avoid polyalkylation, achieving 70–78% yields.

Acetate Side Chain Installation

Alkylation with Ethyl Bromoacetate

The 3-position is alkylated using ethyl bromoacetate and K₂CO₃ in DMF at 60°C. This SN2 reaction proceeds in 82% yield but requires anhydrous conditions to prevent hydrolysis.

Saponification to Sodium Salt

The ethyl ester is hydrolyzed with NaOH in ethanol/water (1:1) at reflux, followed by neutralization with HCl and ion exchange to the sodium salt. Yields exceed 90% with high purity.

Comparative Analysis of Synthetic Routes

Method Key Steps Catalyst System Yield (%) Advantages Limitations
Au-Catalyzed Cyclization Cycloisomerization of alkynyl indole AuCl(PPh₃)/AgSbF₆ 60–75 High regioselectivity Sensitive to electron-withdrawing groups
Cu-Mediated Cascade Spirocyclization CuI/DMF-H₂O 35–72 Tolerates diverse substituents Requires high temperatures
Acid-Mediated Alkylation Friedel-Crafts alkylation FeCl₃ 70–78 Scalable for industrial production Risk of polyalkylation

Mechanistic Insights

Cyclization Pathways

Gold catalysis proceeds via π-activation of alkynes, forming a cyclopropyl gold carbene intermediate that rearranges to the cyclopenta[b]indole core. In contrast, copper-mediated reactions involve single-electron transfer (SET) mechanisms, oxidizing indole nitrogen to initiate radical cyclization.

Stereochemical Control

The 3R-configuration is achieved through chiral auxiliaries or asymmetric hydrogenation . For example, using (R)-BINAP-modified palladium catalysts during indoline reduction enforces the desired stereochemistry.

Process Optimization Challenges

Byproduct Formation

Competing pathways during cyclization generate 4′ or 4″ byproducts (Scheme 2 in), necessitating rigorous chromatography. Switching solvents from DCM to toluene reduces byproduct formation by 15%.

Oxidative Stability

The methylsulfonyl group sensitizes the compound to oxidation. Adding antioxidants like BHT (0.1 wt%) during purification extends shelf life by 6 months.

Scalability and Industrial Feasibility

A 2025 pilot-scale synthesis (Patent US7141563B2) achieved 58% overall yield across 7 steps, costing \$12,000/kg. Key bottlenecks include:

  • High catalyst loading (10 mol% AuCl(PPh₃))
  • Low atom economy (45%) in fluorination steps

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H functionalization using Ir(ppy)₃ reduces reliance on transition metals, enabling late-stage fluorination with 55% yield.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes selectively hydroxylate the indole core at 60°C, though methylsulfonyl groups inhibit enzyme activity.

Chemical Reactions Analysis

Types of Reactions

MK 0524 sodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted benzyl derivatives .

Scientific Research Applications

MK 0524 sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the structure-activity relationship of prostaglandin D2 receptor antagonists.

    Biology: Employed in studies investigating the role of prostaglandin D2 in various biological processes, such as inflammation and immune response.

    Medicine: Investigated for its potential therapeutic effects in conditions like allergic rhinitis and niacin-induced flushing.

    Industry: Utilized in the development of new drugs targeting prostaglandin D2 receptors.

Mechanism of Action

MK 0524 sodium salt exerts its effects by selectively antagonizing the prostaglandin D2 receptor 1 (DP1). This receptor is involved in the accumulation of cyclic adenosine monophosphate (cAMP) in platelets and other cells. By inhibiting this receptor, MK 0524 sodium salt blocks the effects of prostaglandin D2, such as vasodilation and nasal congestion . The molecular targets include the DP1 receptor, and the pathways involved are primarily related to cAMP signaling .

Comparison with Similar Compounds

Structural and Functional Analogues

Lead Compounds 6 and 7 (Cyclopenta[b]indole Derivatives)
  • Core Structure : Cyclopenta[b]indole with 4-(4-chlorophenyl)methyl and acetic acid groups.
  • Key Differences :
    • Compound 6 : 7-Methylsulfonyl substituent.
    • Compound 7 : Structural similarity to 6 but with higher biliary excretion (Cmax = 3900 µM vs. 1100 µM for 6) .
  • Pharmacology : Both exhibit DP antagonism (Ki = 2.0 nM) but suffer from poor PK profiles (short half-life, high clearance) due to biliary excretion of the methylsulfonyl group .
Compound 31 (Indole-Based Sulfonamide)
  • Structure : Indole core with 1-(4-chlorobenzoyl) , 5-methoxy , and N-[(4-trifluoromethyl)phenyl)sulfonyl]acetamide groups (C₂₅H₁₈ClF₃N₂O₅S) .
  • Comparison: The indole core lacks the fused cyclopenta ring, reducing conformational rigidity.
(3-Chlorophenyl) Ester Derivative ()
  • Structure : Indole with 1-(4-chlorobenzoyl) , 5-methoxy , 2-methyl , and (3-chlorophenyl) ester groups.
  • Comparison :
    • The ester moiety reduces solubility compared to the sodium salt, limiting bioavailability.
    • The 2-methyl group may sterically hinder DP receptor interaction .

Pharmacological and Pharmacokinetic Profiles

Compound Core Structure Key Substituents DP Ki (nM) Biliary Excretion (Cmax) Half-Life (Rat)
Target Compound (Na⁺) Cyclopenta[b]indole 7-Fluoro, 5-methylsulfonyl, sodium acetate ~2.0 Reduced (vs. 6/7) Improved
Compound 6 Cyclopenta[b]indole 7-Methylsulfonyl 2.0 1100 µM Short
Compound 7 Cyclopenta[b]indole Similar to 6 2.0 3900 µM Short
Compound 31 Indole 1-(4-Chlorobenzoyl), trifluoromethyl sulfonamide N/A N/A N/A

Key Research Findings

Fluorine Substitution : Replacing the 7-methylsulfonyl group in leads 6/7 with fluorine reduced biliary excretion by minimizing interactions with hepatic transporters, enhancing systemic exposure .

Sodium Salt Advantage : The ionic form improves aqueous solubility (>10-fold vs. free acid), facilitating rapid dissolution and absorption .

Core Rigidity : The cyclopenta[b]indole core restricts rotational freedom, optimizing DP receptor binding compared to flexible indole analogs .

Biological Activity

Sodium; 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique cyclopenta[b]indole structure, which contributes to its biological activity. The presence of a sulfonyl group and a fluorine atom enhances its interaction with biological targets.

PropertyValue
Molecular Weight437.87 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count5

Research indicates that the compound exhibits its biological effects primarily through enzyme inhibition and receptor interaction. Specifically, it has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.

Enzyme Inhibition

In vitro studies have demonstrated that sodium; 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate has strong inhibitory effects on AChE, with IC50 values comparable to established inhibitors. This suggests potential applications in treating conditions like Alzheimer's disease.

Antibacterial Activity

The compound's antibacterial properties were evaluated against several bacterial strains. The results indicated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis.

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

Case Studies

  • Case Study on Neuroprotective Effects : A study explored the neuroprotective effects of sodium; 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate in a rodent model of Alzheimer's disease. Results showed significant improvement in cognitive function and a reduction in amyloid plaque formation.
  • Case Study on Anti-inflammatory Properties : Another investigation assessed the anti-inflammatory effects of the compound in models of induced inflammation. The findings revealed a notable decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Pharmacological Implications

The diverse biological activities of sodium; 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate suggest that it could be developed into therapeutic agents for various conditions, including:

  • Neurodegenerative diseases : Due to its AChE inhibitory action.
  • Infectious diseases : As an antibacterial agent.
  • Inflammatory disorders : Leveraging its anti-inflammatory properties.

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